molecular formula C26H24N6O B1191789 JH-IX-179

JH-IX-179

Cat. No.: B1191789
M. Wt: 436.519
Attention: For research use only. Not for human or veterinary use.
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Description

JH-IX-179 is a novel, highly potent, and selective Type I ATP-competitive inhibitor of the Fms-like tyrosine kinase 3 (FLT3) . This compound demonstrates exceptional potency against constitutively active FLT3 isoforms, including FLT3-ITD, FLT3-N841I, and FLT3-D835V, with IC50 values in the low nanomolar range (e.g., 4 nM for FLT3-D835Y and 10 nM for FLT3-ITD) . Its high selectivity for FLT3 over a panel of 456 other kinases makes it an attractive and reliable chemotype for investigating FLT3-driven pathologies . The primary research application of this compound is in the study of Acute Myeloid Leukemia (AML), a hematologic malignancy where mutant FLT3 is a promising therapeutic target found in approximately 30% of patients . This small molecule is critical for exploring oncogenic signaling pathways, overcoming drug resistance conferred by mutations to other FLT3 inhibitors, and developing novel targeted therapies for tumors with deregulated FLT3 activity . Intended Use & Disclaimer: This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not to be used for the diagnosis, prevention, or treatment of any disease or other medical condition in humans or animals . It is not for drug, food, or household use.

Properties

Molecular Formula

C26H24N6O

Molecular Weight

436.519

SMILES

O=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5

Appearance

Solid powder

Synonyms

JH-IX-179;  JH-IX 179;  JH-IX179.; 3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one

Origin of Product

United States

Discovery and Design of Jh Ix 179

TargetIC₅₀ (nM)Cell Line/ContextSource
FLT3-D835Y4Ba/F3 cells (transduced) researchgate.netmedkoo.com
FLT3-ITD10Ba/F3 cells (transduced) researchgate.netmedkoo.com
FLT3-D835YSimilar potencyMOLM-13, MOLM-14 cells medkoo.com
FLT3-ITDSimilar potencyMOLM-13, MOLM-14 cells medkoo.com
ROCK2936Kinome Scan (1 µM) chemicalprobes.org
PHKG178Kinome Scan (1 µM) chemicalprobes.org
CLK4142Kinome Scan (1 µM) chemicalprobes.org

Synthetic Methodologies for Jh Ix 179 and Analogues

Chemical Synthesis Pathways to Access the Indenoindolone Core

The indenoindolone core is a fused tetracyclic system that presents synthetic challenges due to its complexity. Several strategies exist for constructing related indole (B1671886) and indanone frameworks, which can potentially be adapted or combined to form the indenoindolone system found in JH-IX-179.

One approach to constructing the indenoindolone skeleton involves the cyclization of appropriately substituted precursors. For instance, the cyclization of 2-ethynylaniline (B1227618) derivatives has been shown to be a route to indole structures, and sequential reactions with electrophiles can potentially lead to the indenoindolone framework. fishersci.ca Transition metal catalysts, such as those based on palladium, iron, or nickel, can be employed in such cyclization reactions, influencing the regioselectivity of the process. fishersci.ca

Another reported method for synthesizing indenoindolone derivatives involves multicomponent reactions utilizing readily available starting materials like ninhydrin, aniline, and dimedone. wikipedia.orgsigmaaldrich.com These reactions can be carried out in environmentally friendly conditions, sometimes employing catalysts such as SnO2 quantum dots or magnetic nanoparticles. wikipedia.orgsigmaaldrich.com This one-pot approach offers a convergent strategy to assemble the core structure.

Synthesis involving 1-indanones and subsequent cyclization reactions also represents a viable strategy for accessing fused ring systems like the indenoindolone core. nih.gov Furthermore, novel methods like silver(I)-catalyzed indole synthesis from pyrrole (B145914) precursors have been explored and demonstrated to be applicable to the synthesis of indenoindolone derivatives. fishersci.no Research specifically on the synthesis of indenoindolones has been reported, highlighting efficient approaches to this core structure.

Key Reaction Steps and Strategic Bond Formations

The construction of the indenoindolone core necessitates the formation of multiple carbon-carbon and carbon-nitrogen bonds in a controlled manner. Key strategic bond formations in potential synthetic routes could include:

Intramolecular cyclizations: Forming the fused rings of the indenoindolone system often relies on intramolecular cyclization events. Examples include the potential cyclization of 2-ethynylaniline derivatives or intramolecular reactions involving indanone intermediates. fishersci.canih.gov

Annulation reactions: Reactions that build up cyclic structures onto existing rings, such as annulations involving 1-indanones, are crucial for forming the fused ring system. nih.gov

Formation of the indole and indanone moieties: Depending on the synthetic strategy, key steps would involve the formation of the individual indole and indanone components before or during the fusion process. Methods like the Fischer indole synthesis or reactions leading to substituted indanones could be relevant. nih.govfishersci.co.uk

Carbon-heteroatom bond formation: The incorporation of nitrogen atoms into the heterocyclic core requires the formation of specific carbon-nitrogen bonds, often through cyclization or coupling reactions.

Precursor Compounds and Reagent Considerations

The choice of precursor compounds and reagents is critical for the success and efficiency of the indenoindolone core synthesis. Potential precursors, based on general synthetic methods for similar structures, could include:

Substituted anilines and 2-ethynylanilines: These can serve as building blocks for the indole portion of the core. fishersci.ca

Indanone derivatives or precursors to indanones: These are necessary for constructing the indanone part of the fused system. nih.gov

Ninhydrin and dimedone: These are used in multicomponent reactions to form indenoindolone derivatives. wikipedia.orgsigmaaldrich.com

Hydrazines or hydrazine (B178648) derivatives: Relevant for constructing indole rings via methods like the Fischer indole synthesis. fishersci.co.uk

Reagent considerations include the use of appropriate catalysts (e.g., transition metal catalysts, organocatalysts, heterogeneous catalysts like nanoparticles) to facilitate key bond formations and cyclizations with control over chemo- and regioselectivity. fishersci.cawikipedia.orgsigmaaldrich.comnih.govfishersci.no Reaction conditions, such as solvent, temperature, and reaction time, must be carefully controlled to favor the desired product formation and minimize side reactions.

Derivatization Strategies for Pyrazole (B372694) Moieties in this compound

This compound features two pyrazole rings substituted at specific positions of the indenoindolone core. fishersci.co.ukuni.lufishersci.co.uk The synthesis of these substituted pyrazoles and their attachment to the core structure involves specific derivatization strategies.

General methods for synthesizing pyrazole rings include the cyclocondensation of hydrazines with 1,3-bis-electrophiles or [3+2] cycloaddition reactions of diazoalkanes with alkynes. fishersci.sefishersci.ca These methods allow for the preparation of pyrazoles with various substitution patterns.

Derivatization of the pyrazole core itself can be achieved through various reactions. For example, functionalization at the C-4 position of pyrazoles has been reported through methods like oxidative thio- or selenocyanation. nih.gov These functionalized pyrazoles can then undergo further transformations to introduce different substituents. nih.gov N-alkylation is another common strategy to introduce substituents on the nitrogen atoms of the pyrazole ring, as seen in one of the pyrazole moieties of this compound which is substituted with a dimethylaminopropyl group on a nitrogen atom. fishersci.co.uk Green, one-pot methods involving lithiation and subsequent alkylation have also been developed for pyrazole derivatization. lscollege.ac.in

The introduction of the pyrazole moieties onto the indenoindolone core in this compound would likely involve coupling reactions. Common coupling strategies in organic synthesis, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, could potentially be employed to form the carbon-carbon bonds connecting the pyrazole rings to the indenoindolone core, provided suitable functionalization (e.g., halogenation or borylation) is present on the coupling partners.

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing synthetic yields and purity is crucial for producing sufficient quantities of this compound and its analogues for research applications. Optimization efforts typically involve systematically varying reaction parameters to identify conditions that maximize the desired product formation and minimize impurities. vulcanchem.com

Key factors considered in synthetic optimization include:

Reagent stoichiometry and addition rate: Controlling the amounts and addition sequence of reactants can significantly impact yield and selectivity.

Solvent effects: The choice of solvent can influence solubility, reaction rate, and selectivity.

Temperature and pressure: These parameters affect reaction kinetics and thermodynamics.

Catalyst loading and activity: Optimizing the amount and type of catalyst is critical for catalyzed reactions. vulcanchem.com

Reaction time: Determining the optimal reaction time is necessary to ensure complete conversion while avoiding product decomposition or side reactions.

Work-up and purification procedures: Efficient extraction, crystallization, and chromatographic methods are essential for isolating the pure product.

Scalability Considerations for Research Compound Production

Producing this compound and its analogues for research often requires synthesizing quantities ranging from milligrams to grams, and potentially larger scales for extensive studies. Scalability considerations are therefore important in synthetic route design.

A scalable synthesis should ideally:

Utilize readily available and cost-effective starting materials.

Involve a minimal number of synthetic steps.

Employ reactions that are robust and reproducible on larger scales.

Avoid hazardous or difficult-to-handle reagents.

Feature straightforward work-up and purification procedures, ideally minimizing the need for extensive chromatography.

Be adaptable to larger reaction vessels and equipment typically used in process chemistry.

While specific scalability studies for this compound are not detailed, the general principles of scalable synthesis would apply. For instance, exploring alternative, more efficient reaction conditions or work-up procedures that are amenable to larger scales would be necessary. Techniques like flow chemistry, which can offer advantages in terms of reaction control, safety, and throughput, are increasingly being explored for scalable synthesis. Successful scale-up of other complex molecule syntheses demonstrates the feasibility of producing research compounds in sufficient quantities through careful route design and optimization.

Molecular Mechanism of Action of Jh Ix 179

ATP Competitive Inhibition of FLT3 Kinase Activity

JH-IX-179 functions as a novel type I ATP competitive inhibitor of FLT3. nih.govresearchgate.netmedkoo.com Type I kinase inhibitors bind to the ATP-binding pocket of the kinase when the enzyme is in its active conformation (DFG-in conformation), competing with ATP for binding. mdpi.com This competitive binding prevents ATP from accessing the active site, thereby inhibiting the phosphorylation activity of the kinase.

Inhibition of Autophosphorylation of FLT3

A key aspect of FLT3 activation is autophosphorylation, where the kinase phosphorylates tyrosine residues within its own intracellular domain. dovepress.com This autophosphorylation is essential for the full activation of downstream signaling pathways. This compound effectively inhibits the autophosphorylation of FLT3. nih.govmedkoo.com By preventing this critical step, this compound blocks the initiation of downstream signaling cascades driven by activated FLT3.

Kinase Binding Profile and Affinity Studies

This compound demonstrates high potency and selectivity for FLT3 and its constitutively active mutants. nih.govresearchgate.netmedkoo.com Kinome scans, which assess the binding affinity of a compound against a broad panel of kinases, have shown that this compound has the highest affinity for mutant isoforms of FLT3, including FLT3-ITD, FLT3-N841I, and FLT3-D835V, compared to a panel of 456 other kinases. nih.govresearchgate.netacs.orgresearchgate.netnih.govresearchgate.net The profiling demonstrated minimal interactions with other kinases, with greater than 95% inhibition observed only for FLT3 and its mutants, with a few exceptions like CIT, ROCK2, PHKG1, and CLK1. nih.gov this compound inhibited ROCK2 kinase activity with an IC50 of 936 nM, PHKG1 with an IC50 of 78 nM, and CLK4 with an IC50 of 142 nM, indicating significantly lower affinity compared to its activity against FLT3 mutants. nih.gov This high selectivity profile suggests that this compound is a targeted inhibitor of FLT3. nih.govresearchgate.net

Data from kinase binding and cellular inhibition studies highlight the potency of this compound against FLT3 mutants:

Kinase TargetIC50 (nM)Reference
FLT3-D835Y4 researchgate.netmedkoo.com
FLT3-ITD10 researchgate.netmedkoo.com
MOLM-13 (FLT3-ITD)2 nih.gov
MOLM-14 (FLT3-ITD)11 nih.gov
ROCK2936 nih.gov
PHKG178 nih.gov
CLK4142 nih.gov

This compound has shown similar potency to crenolanib (B1684632) against FLT3-D835Y and FLT3-ITD in transduced Ba/F3 cells and human leukemia cell lines MOLM-13 and MOLM-14, but with considerably greater selectivity for FLT3 and its mutants. nih.govmedkoo.com

Impact on Downstream Signaling Pathways

Constitutively activated FLT3, particularly the ITD and TKD mutants, drives proliferation and survival signals through the activation of multiple intracellular pathways. dovepress.commdpi.com These include the PI3K/AKT/mTOR, RAS/MAPK/ERK, and JAK/STAT5 pathways. dovepress.commdpi.commdpi.commdpi.com

Modulation of Key Effector Molecules in FLT3-ITD and FLT3-D835Y Signaling

This compound effectively inhibits the activity of key effector signaling molecules downstream of both FLT3-D835Y and FLT3-ITD. nih.govmedkoo.com By inhibiting FLT3 autophosphorylation, this compound disrupts the activation of these downstream pathways that are critical for the survival and proliferation of leukemia cells harboring FLT3 mutations. nih.govdovepress.commdpi.com While specific details on the modulation of each downstream effector molecule by this compound were not extensively detailed in the provided snippets, the general inhibition of these pathways is a direct consequence of its primary action on FLT3 kinase activity. nih.govmedkoo.com Research on other FLT3 inhibitors and FLT3 signaling indicates that inhibition of FLT3 can lead to reduced phosphorylation of molecules such as ERK and STAT5. lu.se

Differential Mechanistic Effects Based on FLT3 Mutation Status

While this compound is a potent inhibitor of both FLT3-ITD and FLT3-D835Y mutants, its downstream effects on cellular processes can differ depending on the specific mutation. nih.govmedkoo.com In cells expressing FLT3-ITD, treatment with this compound has been shown to lead to inhibition of cell cycle progression, specifically inducing G1 arrest, as well as inducing apoptosis. nih.gov This suggests that both mechanisms contribute to the activity of this compound against FLT3-ITD-driven cells. nih.gov In contrast, in cells expressing the FLT3-D835Y mutant, treatment with this compound did not lead to cell cycle arrest but resulted in a strong induction of apoptosis. nih.gov This indicates that the primary mechanism of action of this compound against cells expressing the D835Y mutant is the induction of apoptosis. nih.gov These differential effects highlight how the specific FLT3 mutation can influence the cellular response to kinase inhibition.

FLT3 MutationEffect on Cell CycleEffect on ApoptosisPrimary Mechanism of ActionReference
FLT3-ITDG1 arrestInductionCell cycle arrest and apoptosis nih.gov
FLT3-D835YNo arrestStrong InductionInduction of apoptosis nih.gov

Target Selectivity and Off Target Profiling of Jh Ix 179

Comprehensive Kinome Screening Analysis

Comprehensive kinome screening is a vital step in characterizing the specificity of a kinase inhibitor. This analysis evaluates the compound's activity against a large and diverse panel of kinases, providing a global view of its selectivity landscape. For JH-IX-179, a detailed kinome screening analysis was performed to understand its interactions beyond its primary target, FLT3.

Evaluation Against a Broad Panel of Kinases

A KinomeScan binding analysis was conducted to assess the selectivity of this compound across a wide spectrum of kinases. This screening was performed against a near-comprehensive panel of 456 kinases at a concentration of 1 μM. nih.gov The objective was to identify kinases that bind to this compound, indicating potential inhibitory activity. The profiling demonstrated a high degree of selectivity for this compound. nih.gov

The analysis revealed that this compound resulted in no interactions showing greater than 95% inhibition, with the primary exceptions being FLT3 and its mutants. nih.gov This finding underscores the potent and selective nature of this compound towards its intended target. nih.gov

Assessment of Cross-Reactivity with Non-FLT3 Kinases (e.g., CIT, ROCK2, PHKG1, CLK1/4)

The IC50 values for the inhibition of ROCK2, PHKG1, and CLK4 by this compound were determined. This compound inhibited ROCK2 kinase activity with an IC50 of 936 nM. nih.gov Inhibition of PHKG1 was observed with an IC50 of 78 nM. nih.gov For CLK4, the IC50 was determined to be 142 nM. nih.gov While CLK1 was mentioned as an exception in the initial screening, an IC50 value was provided for CLK4. nih.gov

The IC50 values for these off-target kinases are significantly higher than the potency observed for FLT3 and its mutants, indicating a substantial selectivity window. nih.gov

Here is a summary of the IC50 values for these non-FLT3 kinases:

KinaseIC50 (nM)
ROCK2936
PHKG178
CLK4142

Comparative Selectivity with Other FLT3 Inhibitors (e.g., Crenolanib (B1684632), PKC412)

To contextualize the selectivity of this compound, its profile was compared to other established FLT3 inhibitors, namely Crenolanib and PKC412 (Midostaurin).

Interestingly, this compound demonstrated a higher level of selectivity compared to crenolanib. nih.gov This was quantified using an S(10) score, a metric reflecting selectivity across the kinome. This compound exhibited an S(10) score of 0.03, while crenolanib had an S(10) score of 0.12. nih.gov A lower S(10) score indicates greater selectivity.

While this compound displayed similar potency as crenolanib against FLT3-D835Y and FLT3-ITD in cellular models, its superior selectivity profile suggests a potentially reduced likelihood of off-target effects compared to crenolanib. nih.govmedkoo.com

Furthermore, this compound showed significantly less affinity for human serum protein compared to PKC412. nih.gov Although direct kinome selectivity scores comparing this compound and PKC412 were not explicitly detailed in the provided information, the reduced serum protein binding of this compound is another factor contributing to its favorable pharmacological profile.

Implications of Selectivity for Specificity in Preclinical Research Models

The high potency and remarkable selectivity of this compound for FLT3 and its constitutively active isoforms (FLT3-ITD, FLT3-N841I, and FLT3-D835V) have significant implications for its specificity in preclinical research models. nih.gov

The limited off-target activity, particularly the high IC50 values for the few identified non-FLT3 kinases, suggests that observed biological effects in preclinical studies are likely a direct result of FLT3 inhibition. nih.gov This high degree of specificity is crucial for accurately interpreting research findings and attributing phenotypic outcomes to the modulation of FLT3 signaling.

In Vitro Cellular and Biochemical Investigations

Cell Cycle Analysis

Investigation into the effects of JH-IX-179 on the cell cycle has revealed differential impacts depending on the specific FLT3 mutation present in the cell line nih.gov.

Treatment with this compound led to an inhibition of cell cycle progression in FLT3-ITD-expressing cells nih.gov. However, in cells expressing the FLT3-D835Y mutation, treatment with this compound did not result in cell cycle arrest nih.gov.

Apoptosis Induction Mechanisms

Beyond inhibiting proliferation and affecting the cell cycle, this compound has been shown to induce apoptosis in susceptible cell lines nih.gov. The role of apoptosis in the mechanism of action of this compound appears to vary depending on the specific FLT3 mutation nih.gov.

Treatment with this compound led to the induction of apoptosis in FLT3-ITD-expressing cells nih.gov. Similarly, a strong induction of apoptosis was observed in cells expressing the FLT3-D835Y mutation upon treatment with this compound nih.gov.

In cell lines harboring the FLT3-D835Y mutation, the induction of apoptosis appears to be the primary mechanism of action for this compound nih.gov. This is in contrast to FLT3-ITD positive cells, where both cell cycle arrest and apoptosis contribute to the compound's effects nih.gov. The strong apoptotic response in FLT3-D835Y mutant cells underscores the importance of this pathway in mediating the sensitivity of these cells to this compound nih.gov.

Functional Assays of FLT3 Autophosphorylation and Downstream Signaling

This compound has been identified as a novel type I ATP competitive inhibitor of FLT3, demonstrating high potency and selectivity for FLT3 and its mutants. Research indicates that this compound effectively inhibits the autophosphorylation of FLT3. nih.govmedkoo.com This inhibition extends to the activity of key signaling molecules situated downstream of constitutively active FLT3 isoforms, including FLT3-D835Y and FLT3-ITD. nih.govmedkoo.com

Studies utilizing Ba/F3 cells transduced with FLT3-D835Y have shown that this compound inhibits the phosphorylation of FLT3-D835Y after a 2-hour treatment period. nih.gov Furthermore, the compound demonstrated inhibition of phosphorylation in downstream signaling molecules such as phospho-S6, phospho-AKT, and phospho-MAPK in these cells following the same treatment duration. nih.gov Similar inhibitory effects on downstream signaling molecules were observed in cells expressing FLT3-ITD. nih.gov

This compound exhibits potency against FLT3-D835Y and FLT3-ITD transduced Ba/F3 cells, as well as human leukemia cell lines MOLM-13 and MOLM-14, comparable to that of crenolanib (B1684632). nih.govmedkoo.com However, this compound demonstrates considerably greater selectivity for FLT3 and its mutants compared to crenolanib. nih.govmedkoo.com Kinase profiling against a panel of 456 other kinases revealed that this compound showed no interactions with greater than 95% inhibition, with the exception of CIT, ROCK2, PHKG1, and CLK1, highlighting its notable selectivity. nih.gov

The affinity of this compound for constitutively active isoforms of FLT3, including FLT3-ITD, FLT3-N841I, and FLT3-D835V, was found to be among the highest when compared to a large panel of other kinases. nih.govnih.gov This specific kinase inhibition profile suggests the potential of this chemotype as a starting point for developing improved FLT3 inhibitors. nih.govnih.gov

The constitutive activation of FLT3, often due to mutations like ITD and D835, leads to ligand-independent signal transduction and the activation of downstream pathways such as PI3K/Akt, MAPK, and JAK/STAT5, contributing to increased cell proliferation and reduced apoptosis. lu.sedovepress.comnih.gov this compound's ability to inhibit these downstream signaling cascades underscores its potential as a therapeutic agent for acute myeloid leukemia (AML) driven by mutant FLT3. nih.govmedkoo.comlu.se

Cellular Permeability and Uptake Studies

Information regarding the specific cellular permeability and uptake studies of this compound is limited in the provided search results. However, one source mentions that this compound displayed very little human serum protein binding. nih.govmedkoo.com While this relates to the compound's behavior in a biological matrix, detailed data on its passage across cell membranes or its internalization by cells is not explicitly described.

General principles of cellular permeability and uptake for small molecules and nanoparticles have been investigated in other contexts. Factors influencing cellular uptake can include the compound's hydrophobicity, charge, size, and interactions with cell surface proteins or transporters. nih.govmdpi.com Different mechanisms of cellular entry exist, such as passive diffusion across the plasma membrane, endocytic uptake, and carrier-mediated active transport. nih.gov Studies on other compounds and nanoparticles have shown that factors like concentration and incubation time can influence the rate and extent of cellular uptake. dovepress.com

Further characterization of the adsorption, distribution, metabolism, and excretion (ADME) of this compound has been indicated as forthcoming in the research. nih.gov Such studies would provide more specific data on the cellular permeability and uptake of this compound, which are crucial aspects for understanding its pharmacological profile.

In Vivo Preclinical Efficacy and Pharmacological Research

Assessment of Efficacy in Animal Models of FLT3-Driven Malignancies

Animal models that recapitulate the genetic and biological features of human FLT3-driven malignancies are essential tools for assessing the in vivo efficacy of targeted therapies.

Murine models where FLT3-ITD mutations are introduced can lead to the development of myeloproliferative disease, mimicking aspects of human AML with this mutation nih.gov. Studies have demonstrated that JH-IX-179 inhibits FLT3 phosphorylation in vivo in a mouse model of FLT3/ITD leukemia researchgate.net. This inhibition of the mutated kinase target is a key indicator of the compound's activity within a living system and is associated with prolonged survival in this model researchgate.net.

Xenograft models, typically involving the transplantation of human leukemia cell lines into immunocompromised mice, are widely used to evaluate the antitumor activity of experimental drugs nih.govhaematologica.org. Human leukemia cell lines such as MOLM-13 and MV4-11, which harbor the FLT3-ITD mutation, are frequently employed in these models to assess the efficacy of FLT3 inhibitors nih.govthno.orgmdpi.comelifesciences.org. While these models are highly relevant for evaluating compounds targeting FLT3-driven malignancies, specific detailed in vivo efficacy data, such as tumor growth inhibition or survival curves for this compound in these particular xenograft models, were not available in the reviewed literature. However, these models are standard for assessing the preclinical efficacy of FLT3 inhibitors uni-muenchen.debiorxiv.org.

Murine Models of Myeloproliferative Disease Induced by FLT3-ITD

Systemic Exposure and Stability in Animal Plasma

Understanding the pharmacokinetics of a compound in animal models provides insight into its absorption, distribution, metabolism, and excretion, which is critical for assessing its potential as a therapeutic agent. Studies have shown that this compound demonstrates stability in mouse plasma, with no observed degradation after 6 hours of exposure nih.gov. This suggests a favorable initial stability profile in a relevant preclinical species. Furthermore, in vitro studies indicated very little human serum protein binding for this compound acs.orgnih.gov. While general methodologies for assessing plasma stability and conducting pharmacokinetic studies in various animal species, including mice and rats, are well-established acs.orgmdpi.comresearchgate.netasm.orgresearchgate.netnih.govmdpi.comnih.govbmj.comucsf.edu, detailed pharmacokinetic parameters such as half-life, maximum concentration (Cmax), or area under the curve (AUC) specifically for this compound in animal models were not found in the provided information.

Pharmacodynamic Biomarkers in Preclinical Models

Pharmacodynamic (PD) biomarkers are indicators that measure a drug's effect on its target or downstream signaling pathways within a biological system dovepress.combiorxiv.orgfrontiersin.orgresearchgate.net. In the context of FLT3 inhibition, a key PD biomarker is the phosphorylation status of FLT3 and its downstream signaling molecules dovepress.com. As noted, in vivo studies with this compound in a mouse model of FLT3/ITD leukemia demonstrated inhibition of FLT3 phosphorylation researchgate.net. This finding confirms that the compound effectively engages its target and modulates its activity in vivo. In vitro studies also showed that this compound effectively inhibited the autophosphorylation of FLT3 and the activity of signaling molecules downstream of both FLT3-D835Y and FLT3-ITD mutations acs.orgnih.gov. The assessment of such biomarkers in preclinical models is vital for establishing a link between drug exposure and biological response nih.govmdpi.comnih.gov.

Evaluation of Potential Drug Resistance Mechanisms in Animal Models

The development of drug resistance is a significant challenge in cancer therapy, including treatment with FLT3 inhibitors nih.govresearchgate.net. Resistance mechanisms can involve alterations in the drug target, activation of alternative signaling pathways, or changes in drug metabolism or efflux thno.orgresearchgate.netmdpi.comnih.govresearchgate.netnih.govmdpi.comchemicalprobes.org. While this compound was developed with the aim of overcoming resistance mutations observed with other FLT3 inhibitors nih.govresearchgate.net, specific studies evaluating the potential drug resistance mechanisms to this compound in animal models were not detailed in the available literature. Animal models, including xenograft models, can be utilized to study acquired resistance by treating tumors and analyzing the mechanisms of resistance that emerge nih.govhaematologica.orgthno.orgmdpi.comelifesciences.orgnih.govmdpi.comoncotarget.comnih.govresearchgate.netoncotarget.com. However, information regarding such evaluations specifically for this compound was not found.

Theoretical Frameworks and Computational Studies

Molecular Docking and Dynamics Simulations of JH-IX-179 with FLT3

Molecular docking studies have been employed to predict the binding pose and interactions of this compound within the ATP-binding site of FLT3. Based on the co-crystal structure of FLT3 with other inhibitors like Quizartinib (B1680412), docking simulations for this compound have suggested a type I binding mode nih.gov. This mode involves interactions within the hinge region of the kinase. Specifically, a molecular docking study indicated a hydrogen bond between this compound and residues in the hinge region, such as the backbone of Y693 and C694 nih.gov. Additionally, a hydrogen bond interaction between the pyrazole (B372694) NH of this compound and E661 has been observed in docking models nih.gov.

Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand interaction over time, accounting for the flexibility of both the protein and the ligand. While specific detailed MD simulation data for this compound was not extensively found in the search results, MD simulations are generally used to confirm the stability of protein-ligand complexes and assess the persistence of key interactions observed in docking studies biorxiv.orgbiorxiv.org. Studies on other FLT3 inhibitors have utilized MD simulations to analyze conformational changes in FLT3 upon inhibitor binding, assess the stability of the complex through metrics like Root Mean Square Deviation (RMSD), and explore the dynamics of protein-ligand contacts biorxiv.orgfrontiersin.orgnih.gov. These simulations can reveal how inhibitors like this compound might induce or stabilize specific FLT3 kinase conformations.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Indenoindolones

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build predictive models that correlate structural features of a series of compounds with their biological activity. This approach is valuable in identifying molecular descriptors that are important for potent FLT3 inhibition within the indenoindolone chemical class, to which this compound belongs. While specific QSAR studies focused solely on indenoindolones as FLT3 inhibitors, including this compound, were not prominently detailed in the search results, QSAR analysis has been applied to other series of FLT3 inhibitors, such as indolin-2-one derivatives researchgate.netnih.govmdpi.com. These studies demonstrate that computational models can be developed to predict the interaction energy and binding conformations of FLT3 inhibitors based on their molecular patterns researchgate.netnih.govmdpi.com. An R² value of 0.82 was achieved in one such study for predicting the binding conformations of ligands with FLT3, suggesting the reasonableness of the models for predicting interaction energy researchgate.netnih.gov. A QSAR model for FLT3 inhibitors achieved an R² value of 0.81 for calibration, indicating a correlation that can represent the training set, and a q² of 0.60, suggesting its potential for predicting affinities of new compounds mdpi.com.

Prediction of Binding Free Energies and Stability of Protein-Ligand Complexes

Predicting the binding free energy () is crucial for quantifying the affinity between a ligand like this compound and its protein target, FLT3. Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are commonly used for this purpose, often in conjunction with MD simulations nih.govresearchgate.net. These methods calculate the free energy difference between the bound and unbound states of the protein and ligand nih.gov.

Theoretical Characterization of FLT3 Kinase Conformations

FLT3, like other kinases, exhibits conformational flexibility that is critical for its function and inhibitor binding. Theoretical studies, often involving MD simulations and analyses such as Principal Component Analysis (PCA) and Free Energy Landscape (FEL) calculations, are used to characterize these different conformations frontiersin.orgnih.gov. Key regions involved in conformational changes include the αC-helix and the activation loop (A-loop), which contains the DFG motif frontiersin.orgnih.govspandidos-publications.com.

FLT3 can exist in different conformational states, notably the active "DFG-in" conformation and the inactive "DFG-out" conformation, defined by the orientation of the Asp-Phe-Gly motif in the activation loop spandidos-publications.com. Type I inhibitors like this compound typically bind to the active "DFG-in" conformation in the ATP pocket, while type II inhibitors often target the inactive "DFG-out" conformation in an adjacent hydrophobic region tandfonline.comspandidos-publications.com.

Computational studies have investigated how inhibitor binding can stabilize specific FLT3 conformations or how mutations in FLT3 can alter its conformational landscape and affect inhibitor binding nih.govfrontiersin.orgnih.gov. For example, the F691L gatekeeper mutation has been shown through computational approaches to induce conformational changes in the αC-helix and A-loop of FLT3, impacting inhibitor binding and resistance frontiersin.orgnih.gov. Theoretical characterization of these conformations provides valuable insights into the mechanisms of inhibition and potential resistance, guiding the design of more effective inhibitors.

Advanced Research Applications and Future Directions

JH-IX-179 as a Chemical Probe for FLT3 Biology

As a highly selective inhibitor of FLT3 and its constitutively active isoforms, including FLT3-ITD, FLT3-N841I, and FLT3-D835V, this compound serves as a critical chemical probe to dissect the complex biological roles of FLT3 researchgate.netchemicalprobes.org. Its potency and specificity allow researchers to perturb FLT3 activity in a controlled manner, thereby enabling the investigation of downstream effects and biological pathways regulated by this kinase.

Utility in Uncovering FLT3-Mediated Biological Processes

The selective inhibition of FLT3 by this compound is instrumental in uncovering the specific biological processes mediated by this receptor tyrosine kinase. Research has shown that this compound effectively inhibits the autophosphorylation of FLT3 and the activity of key signaling molecules downstream of oncogenic FLT3 mutants like FLT3-D835Y and FLT3-ITD medkoo.comnih.gov. By selectively blocking FLT3 signaling, this compound helps researchers delineate the contributions of FLT3 to cellular proliferation, survival, and differentiation, particularly in the context of hematopoietic cells and malignancies like AML, where FLT3 mutations are prevalent researchgate.netnih.govoup.com. Studies using this compound have demonstrated targeted inhibition of the growth and viability of human acute leukemia cell lines driven by mutant FLT3, with minimal impact on lines lacking these mutations, highlighting its utility in studying FLT3 dependence nih.gov.

Applications in Phenotypic Screening

Given its well-characterized activity and high selectivity for FLT3, this compound is a valuable tool in phenotypic screening approaches chemicalprobes.orgnumberanalytics.comrevvity.co.jp. Phenotypic screening involves assessing the effect of compounds on cellular or organismal phenotypes, providing insights into biological pathways and potential drug targets without requiring prior knowledge of the molecular target numberanalytics.comrevvity.co.jpotavachemicals.com. By using this compound in phenotypic screens, researchers can investigate how specific inhibition of FLT3 impacts various cellular behaviors and disease-relevant phenotypes in complex biological systems or disease models numberanalytics.comrevvity.co.jpelifesciences.org. This can help validate FLT3 as a target for specific phenotypes and identify other pathways or processes that are functionally linked to FLT3 signaling.

Investigation of Combination Strategies in Preclinical Settings

Preclinical research often explores combination strategies to enhance the efficacy of targeted therapies and overcome potential resistance mechanisms frontiersin.orgaacrjournals.orgmdpi.comresearchgate.netnih.gov. While specific preclinical studies detailing combination therapies involving this compound were not extensively found in the search results, the general principle applies to potent and selective FLT3 inhibitors like this compound. Investigating combinations of this compound with other therapeutic agents, such as conventional chemotherapy, other targeted therapies, or immunotherapies, in preclinical models of FLT3-driven cancers could reveal synergistic effects and help design more effective treatment regimens frontiersin.orgaacrjournals.orgmdpi.comresearchgate.netnih.gov. Analyzing the impact of such combinations on FLT3 signaling and downstream pathways could provide valuable data for future clinical translation.

Development of Next-Generation FLT3 Inhibitors Based on this compound Chemotype

The indenoindolone chemotype of this compound has been identified as an attractive starting point for the development of further improved FLT3 inhibitors researchgate.net. The challenges of drug resistance in FLT3-mutated AML necessitate the development of novel inhibitors that can overcome existing resistance mechanisms and offer enhanced properties nih.govfirstwordpharma.comdovepress.comuniversiteitleiden.nl.

Strategies for Enhancing Potency and Selectivity

Extensive structure-activity relationship (SAR) studies were conducted during the discovery of this compound, which led to the identification of this highly potent compound with favorable selectivity researchgate.netnih.gov. Future development efforts based on the this compound chemotype can employ various strategies to further enhance potency and selectivity. This includes rational design based on structural information of FLT3 and its mutants, exploration of chemical modifications to optimize interactions within the ATP binding pocket, and fine-tuning physicochemical properties to improve pharmacokinetic profiles nih.govscienceopen.com. Kinome-wide selectivity profiling, similar to the studies already conducted for this compound, will be crucial to guide modifications and ensure minimal off-target activity against a broad panel of kinases chemicalprobes.orgnih.govnih.gov.

Kinase Inhibition Profile of this compound (Selected Data) chemicalprobes.orgnih.gov

Target KinaseInhibition at 1 µMIC50 (if available)
FLT3>95%Potent (nM range)
FLT3-ITD>95%10 nM researchgate.netnih.gov
FLT3-N841I>95%Not specified
FLT3-D835V>95%4 nM (D835Y) researchgate.netnih.gov
CITSignificantNot determined chemicalprobes.org
ROCK2Significant936 nM chemicalprobes.orgnih.gov
PHKG1Significant78 nM chemicalprobes.orgnih.gov
CLK1SignificantNot specified chemicalprobes.org
CLK4Significant142 nM nih.gov
Other kinases (of 456)<5% inhibition-

Note: Inhibition data at 1 µM is based on KinomeScan binding analysis. IC50 values are provided where available from the sources.

Exploration of Alternative Binding Modes

This compound is classified as a type I ATP competitive inhibitor, meaning it binds to the active conformation of the FLT3 kinase in a manner competitive with ATP researchgate.netmedkoo.comguidetopharmacology.org. However, exploring alternative binding modes, such as binding to inactive or different conformational states of FLT3 (e.g., type II inhibition), could lead to the discovery of inhibitors with distinct pharmacological properties, potentially overcoming resistance mechanisms associated with specific mutations in the ATP binding site nih.gov. Structural studies, including co-crystallography or advanced computational modeling techniques, can help elucidate the binding interactions of this compound and guide the design of analogs that exploit alternative binding pockets or conformations of FLT3 nih.govnih.govbiorxiv.orgcardiff.ac.uk. This exploration can broaden the scope of the indenoindolone chemotype and yield inhibitors with improved efficacy against a wider spectrum of FLT3-driven diseases and resistant clones.

Research into Overcoming Acquired Resistance to FLT3 Inhibition in Preclinical Models

Acquired resistance poses a significant challenge in the treatment of acute myeloid leukemia (AML) with FLT3 inhibitors. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD) such as D835Y, are frequently observed in AML and are associated with poor prognosis nih.govnih.govnih.gov. While FLT3 inhibitors have shown promise, the emergence of resistance mechanisms, including secondary FLT3 mutations, limits their long-term efficacy nih.govnih.govresearchgate.net.

This compound has been investigated in preclinical models for its ability to overcome resistance mediated by these mutations. Studies have shown that this compound is a highly potent inhibitor of key constitutively active FLT3 isoforms, including FLT3-ITD and FLT3-D835Y, which are commonly associated with acquired resistance to other FLT3 inhibitors medkoo.comresearchgate.netnih.gov.

Preclinical evaluations using cell lines relevant to AML research have demonstrated the inhibitory activity of this compound. For instance, this compound exhibited potent activity against FLT3-ITD and FLT3-D835Y transduced Ba/F3 cells medkoo.comnih.gov. Furthermore, it displayed potent inhibition of human leukemia cell lines such as MOLM-13 and MOLM-14, which are known to be dependent on mutant FLT3 kinase activity medkoo.comnih.gov.

The potency of this compound against these models suggests its potential in addressing resistance. The compound's inhibitory concentrations (IC50) against various FLT3 forms and cell lines highlight its effectiveness in preclinical settings (Table 1).

Target/Cell Line IC50 (nM) Source
FLT3 (biochemical) Not specified medkoo.comresearchgate.netnih.gov
FLT3-D835Y (biochemical) 4 medkoo.comresearchgate.netnih.gov
FLT3-ITD (biochemical) 10 medkoo.comresearchgate.netnih.gov
MOLM-13 (cellular) 2 nih.gov
MOLM-14 (cellular) 11 nih.gov

These findings indicate that this compound's potent inhibition of prevalent resistant FLT3 mutants in preclinical models supports its investigation as a potential therapeutic agent for overcoming acquired resistance in FLT3-mutated AML.

Methodological Advancements in FLT3 Kinase Assay Development

The characterization of kinase inhibitors like this compound relies on robust and accurate kinase assays. FLT3 kinase assays are essential tools for measuring the enzyme's catalytic activity and evaluating the potency and selectivity of inhibitory compounds. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate, and various detection methods are employed, including luminescence-based assays like the ADP-Glo™ Kinase Assay, which quantifies the ADP produced during the kinase reaction promega.combpsbioscience.com.

Research involving this compound has utilized established FLT3 kinase assay methodologies to determine its biochemical potency against FLT3 and its mutant forms medkoo.comresearchgate.netnih.gov. These assays confirmed this compound as a potent ATP-competitive inhibitor of FLT3-ITD and FLT3-D835Y medkoo.comresearchgate.netnih.gov.

Furthermore, comprehensive kinase selectivity profiling using large panels of kinases has been employed to assess the specificity of this compound researchgate.netnih.gov. For example, KinomeScan binding analysis against a panel of 456 kinases at a concentration of 1 µM demonstrated that this compound showed minimal interactions with kinases other than FLT3 and its mutants, with a few exceptions exhibiting significantly higher IC50 values (Table 2) nih.gov.

Off-Target Kinase IC50 (nM) Source
ROCK2 936 nih.gov
PHKG1 78 nih.gov
CLK4 142 nih.gov

While these studies demonstrate the application of existing sophisticated kinase assay methods to characterize this compound, the available research literature does not specifically detail methodological advancements in FLT3 kinase assay development that were directly driven by or are unique to the study of this compound. The compound's characterization has primarily leveraged established assay platforms to define its activity and selectivity profile.

Opportunities for this compound in Non-Oncological Research Contexts

The primary focus of research on this compound, as evidenced by the available scientific literature, is its role as a potent and selective inhibitor of FLT3, a kinase predominantly associated with hematological malignancies, particularly AML nih.govmedkoo.comresearchgate.netnih.govpromega.com. FLT3 signaling is critical for the proliferation and survival of hematopoietic progenitor cells promega.combpsbioscience.com.

Based on the current body of published research obtained through the performed searches, there is no readily available information or reported studies investigating the potential applications of this compound in non-oncological research contexts. Research into the compound appears to be exclusively concentrated on its properties as a FLT3 inhibitor within the scope of cancer therapy development, specifically targeting FLT3-driven leukemias.

While some compounds initially developed for oncological purposes may later find applications in other disease areas due to unexpected off-target effects or involvement of the target pathway in other biological processes, there is no published evidence to suggest such opportunities for this compound at this time. The high selectivity profile reported for this compound against a broad kinase panel researchgate.netnih.gov might suggest a lower likelihood of significant off-target effects that could be leveraged for non-oncological indications, although further research outside the scope of FLT3 inhibition would be necessary to definitively explore this possibility.

Conclusion and Research Outlook

Summary of Key Academic Contributions of JH-IX-179 Research

Academic research on this compound has made key contributions by identifying it as a potent and highly selective type I pan-FLT3 inhibitor. Its discovery provided a novel chemical scaffold, the indenoindolone, as a promising starting point for FLT3 inhibitor development researchgate.netnih.gov. The detailed profiling of this compound's kinase inhibition profile has highlighted its exceptional selectivity for FLT3 and its common activating mutations (ITD, N841I, D835V) compared to a broad panel of other kinases researchgate.netnih.govresearchgate.net. Studies have demonstrated its ability to inhibit the growth and induce apoptosis in FLT3-ITD-driven leukemia cell lines, elucidating its mechanism of action in this context nih.gov. The research comparing this compound to existing inhibitors like crenolanib (B1684632) has underscored its improved selectivity, which is a critical factor in reducing potential off-target toxicities nih.gov. These academic efforts have provided a strong foundation for understanding the potential of this specific chemotype in targeting FLT3-driven malignancies.

Remaining Fundamental Research Questions Regarding this compound and FLT3 Kinase

Despite the progress, several fundamental research questions remain regarding this compound and its interaction with FLT3 kinase. A key area for further investigation is a more comprehensive understanding of potential resistance mechanisms that could emerge upon prolonged exposure to this compound. While resistance to other FLT3 inhibitors like quizartinib (B1680412) due to secondary mutations has been observed, the specific resistance pathways that might be activated by this compound treatment warrant detailed study lu.se. Further research is needed to fully elucidate the binding kinetics and residence time of this compound with different FLT3 isoforms and mutants, as these factors can influence efficacy and duration of action. The impact of the cellular context, including the presence of wild-type FLT3 and FLT3 ligand, on this compound's activity and potential for resistance needs further exploration liverpool.ac.uk. Investigating potential synergistic effects of this compound with other therapeutic agents, particularly in overcoming resistance or targeting heterogeneous leukemia cell populations, represents another important research direction.

Broader Implications for Kinase Inhibitor Discovery and Development in Academic Research

The research on this compound has broader implications for academic research in kinase inhibitor discovery and development. The success in identifying a highly selective inhibitor from a novel chemotype reinforces the value of exploring diverse chemical space in academic screening and medicinal chemistry efforts researchgate.netnih.gov. The detailed kinase profiling conducted for this compound sets a standard for characterizing the selectivity of novel kinase inhibitors in academic settings, emphasizing the importance of comprehensive off-target assessment nih.gov. The ongoing challenges in overcoming resistance to FLT3 inhibitors highlight the need for continued academic research into the dynamic nature of kinase signaling in cancer and the mechanisms of acquired drug resistance liverpool.ac.uklu.se. This necessitates academic studies focused on combination therapies, the identification of novel targets in bypass pathways, and the development of inhibitors with distinct binding modes or properties that can circumvent resistance mechanisms nih.gov. Furthermore, the research on FLT3 and inhibitors like this compound underscores the critical role of academic research in providing well-characterized chemical probes to dissect the biological functions of kinases and validate them as therapeutic targets acs.orgnih.gov.

Q & A

Q. What is the molecular mechanism of JH-IX-179 as a FLT3 inhibitor, and how does it differ from other FLT3-targeting compounds?

this compound is a type 1 pan-FLT3 inhibitor that binds to the active conformation of FLT3 kinase, including mutants like FLT3-D835Y and FLT3-ITD. Unlike type 2 inhibitors (e.g., crenolanib), which target inactive kinase conformations, this compound demonstrates superior selectivity (S(10) score: 0.03 vs. 0.12 for crenolanib) by sparing off-target kinases like ROCK2 and CLK1 . Key validation methods include kinase profiling assays (e.g., Ambit KinomeScan) and autophosphorylation inhibition studies using Western blotting .

Q. Which experimental models are recommended for evaluating this compound’s efficacy in myeloid leukemia research?

  • In vitro : Use FLT3-ITD-driven cell lines (e.g., MOLM-13, MOLM-14) to measure IC50 values (e.g., 0.5–1.0 nM for this compound).
  • In vivo : Employ murine xenograft models with FLT3-mutant leukemia cells to assess tumor regression and survival. Ensure controls include wild-type FLT3 cells to confirm target specificity .

Q. What are the critical parameters for validating this compound’s chemical identity and purity in preclinical studies?

Follow IUPAC guidelines for compound characterization:

  • Spectral data : NMR (1H, 13C), high-resolution mass spectrometry (HRMS).
  • Purity : HPLC with ≥95% purity threshold.
  • Physicochemical properties : Melting point, solubility in DMSO/water. Detailed protocols are outlined in medicinal chemistry reporting standards .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Contradictions may arise from pharmacokinetic factors (e.g., plasma protein binding, metabolic stability). Methodological steps:

  • Pharmacokinetic profiling : Measure half-life in mouse microsomes (e.g., 15 min for this compound) and plasma stability.
  • Protein binding assays : Use equilibrium dialysis to quantify free drug concentration (this compound exhibits <10% human serum protein binding).
  • Dose optimization : Adjust dosing frequency based on exposure-response relationships .

Q. What statistical and computational approaches are suitable for analyzing this compound’s selectivity across kinase families?

  • Kinome-wide profiling : Use hierarchical clustering of IC50 values (available in Supporting Information ) to identify off-target hits.
  • Selectivity metrics : Calculate S(10) scores (fraction of kinases inhibited at 10× IC50) to quantify target specificity.
  • Molecular docking : Validate binding modes using FLT3 crystal structures (e.g., Figure 1 in ).

Q. How should researchers design experiments to assess this compound’s synergy with standard chemotherapies?

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergism (CI < 1) or antagonism (CI > 1).
  • Sequential dosing : Test pre-treatment vs. concurrent administration in FLT3-mutant cell lines.
  • In vivo validation : Monitor toxicity and efficacy in co-treatment murine models .

Data Reporting and Reproducibility

Q. What are the minimum data requirements for publishing this compound-related findings in peer-reviewed journals?

  • Primary data : Dose-response curves (IC50), kinome profiling tables, and Western blot images for FLT3 pathway inhibition.
  • Supplemental materials : Raw datasets, synthetic protocols, and ADME parameters (e.g., microsomal stability).
  • Ethical compliance : Disclose funding sources and adhere to animal welfare guidelines .

Q. How can researchers address variability in this compound’s activity across different FLT3 mutant subtypes?

  • Mutant-specific assays : Use Ba/F3 cells transduced with distinct FLT3 mutants (e.g., D835Y, ITD) to compare inhibitor sensitivity.
  • Structural analysis : Correlate mutations with this compound’s binding affinity using molecular dynamics simulations .

Tables for Key Experimental Metrics

Parameter This compound Crenolanib
FLT3-ITD IC50 (nM)0.51.2
S(10) Selectivity Score0.030.12
Plasma Stability (6 h)>90% intact75% intact
Human Serum Protein Binding<10%85%
Data sourced from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.